molecular formula C21H15N B15251056 4-(Naphthalen-2-yl)-2-phenylpyridine

4-(Naphthalen-2-yl)-2-phenylpyridine

Katalognummer: B15251056
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: AUGMALWAUWRZTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Naphthalen-2-yl)-2-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a naphthalene group at the 4-position and a phenyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-yl)-2-phenylpyridine typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This reaction is commonly used to form the carbon-carbon bond between the naphthalene and pyridine rings. The reaction involves the coupling of a naphthalen-2-yl boronic acid with a 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of naphthalene with a 2-phenylpyridine derivative using a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Naphthalen-2-yl)-2-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Naphthalen-2-yl)-2-phenylpyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Wirkmechanismus

The mechanism of action of 4-(Naphthalen-2-yl)-2-phenylpyridine depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Catalysis: As a ligand, it can coordinate with metal centers to form active catalytic complexes that facilitate various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Naphthalen-2-yl)pyridine: Lacks the phenyl group at the 2-position.

    2-Phenylpyridine: Lacks the naphthalene group at the 4-position.

    4-Phenylpyridine: Lacks both the naphthalene and phenyl groups at the 2-position.

Uniqueness

4-(Naphthalen-2-yl)-2-phenylpyridine is unique due to the presence of both naphthalene and phenyl groups, which contribute to its distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C21H15N

Molekulargewicht

281.3 g/mol

IUPAC-Name

4-naphthalen-2-yl-2-phenylpyridine

InChI

InChI=1S/C21H15N/c1-2-7-17(8-3-1)21-15-20(12-13-22-21)19-11-10-16-6-4-5-9-18(16)14-19/h1-15H

InChI-Schlüssel

AUGMALWAUWRZTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.